3-bromo-9-(3,5-diphenylphenyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9-(3,5-diphenylphenyl)carbazole is an organic compound with the chemical formula C30H20BrN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(3,5-diphenylphenyl)carbazole typically involves a multi-step process:
Bromination of Carbazole: Carbazole is reacted with N-bromosuccinimide (NBS) in a solvent such as ethyl acetate to produce 3-bromocarbazole.
Coupling Reaction: The 3-bromocarbazole is then subjected to a coupling reaction with 3,5-diphenylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-(3,5-diphenylphenyl)carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-9-(3,5-diphenylphenyl)carbazole has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its excellent electron-transporting properties.
Material Science: The compound is utilized in the synthesis of organic semiconductors and optoelectronic devices.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-bromo-9-(3,5-diphenylphenyl)carbazole involves its interaction with molecular targets in electronic devices. The compound’s structure allows it to participate in electron transport and light emission processes. In OLEDs, it acts as a host material, facilitating the transfer of electrons and holes to the emissive layer, where light is generated .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-carbazole: This compound is similar in structure but lacks the 3,5-diphenylphenyl group.
3-Bromo-9-phenylcarbazole: Another similar compound, differing by the presence of a single phenyl group instead of the 3,5-diphenylphenyl group.
Uniqueness
3-Bromo-9-(3,5-diphenylphenyl)carbazole is unique due to its enhanced electron-transporting properties and stability, making it particularly suitable for high-performance OLEDs and other optoelectronic devices .
Properties
IUPAC Name |
3-bromo-9-(3,5-diphenylphenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrN/c31-25-15-16-30-28(20-25)27-13-7-8-14-29(27)32(30)26-18-23(21-9-3-1-4-10-21)17-24(19-26)22-11-5-2-6-12-22/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAUGFZYJBUAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.